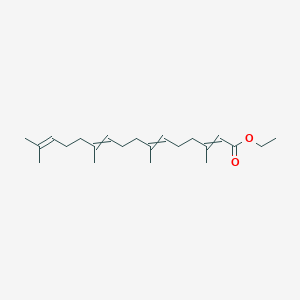![molecular formula C11H20N2O2 B13972936 2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13972936.png)
2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is a spirocyclic compound that features a unique structural motif. Spiro compounds are characterized by their rigid, three-dimensional structures, which make them valuable in various fields, including drug discovery and materials science. The presence of both oxygen and nitrogen atoms in the spiro ring system adds to the compound’s versatility and potential for biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one typically involves the use of commercially available reagents. One common method starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst like Raney nickel are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It has potential as a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Known for its selective inhibition of TYK2/JAK1 enzymes.
2-(8-Amino-2-azaspiro[4.5]decan-2-yl)acetic acid: Another spirocyclic compound with potential biological activity.
Uniqueness
2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one stands out due to the presence of both oxygen and nitrogen in its spiro ring system, which enhances its versatility and potential for diverse applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and other scientific research fields.
Propiedades
Fórmula molecular |
C11H20N2O2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
2-amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one |
InChI |
InChI=1S/C11H20N2O2/c1-9(12)10(14)13-5-2-11(8-13)3-6-15-7-4-11/h9H,2-8,12H2,1H3 |
Clave InChI |
ICNQNJFPZSDDKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCC2(C1)CCOCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B13972871.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,8-dimethyl-4-oxo-, ethyl ester](/img/structure/B13972879.png)






![N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-2-amine](/img/structure/B13972925.png)
![(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid](/img/structure/B13972943.png)

![6H-Imidazo[4,5,1-IJ]quinoline](/img/structure/B13972950.png)
